molecular formula C10H17N B13317454 1-Azaspiro[5.5]undec-3-ene

1-Azaspiro[5.5]undec-3-ene

Cat. No.: B13317454
M. Wt: 151.25 g/mol
InChI Key: XPVVRJGWFFXXAQ-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undec-3-ene is a valuable spirocyclic building block in medicinal chemistry and organic synthesis. Compounds featuring the azaspiro[5.5]undecane scaffold are of significant interest in drug discovery due to their structural rigidity and well-defined three-dimensional spatial arrangements, which can lead to specific and potent interactions with biological receptors and enzymes . The spirocyclic core is recognized as a privileged structure for optimizing physicochemical parameters and is found in bioactive compounds targeting a range of disorders, including obesity, pain, cardiovascular conditions, and psychotic disorders . Synthetic methodologies, such as cooperative catalytic Prins cyclization, have been developed specifically for the efficient construction of azaspiro[5.5]undec-2-ene frameworks, highlighting the importance of this structural class in synthetic chemistry . Researchers utilize this and related spirocyclic scaffolds as key intermediates to develop novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-azaspiro[5.5]undec-3-ene

InChI

InChI=1S/C10H17N/c1-2-6-10(7-3-1)8-4-5-9-11-10/h4-5,11H,1-3,6-9H2

InChI Key

XPVVRJGWFFXXAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC=CCN2

Origin of Product

United States

Chemical Reactivity and Transformations of 1 Azaspiro 5.5 Undec 3 Ene Scaffolds

Reactions Involving the Endocyclic Double Bond

The endocyclic double bond in 1-azaspiro[5.5]undec-3-ene is a key functional group that dictates much of its reactivity. As a tetrasubstituted alkene integrated into a spirocyclic system, its reactivity is influenced by both electronic and steric factors.

The saturation of the endocyclic double bond in this compound derivatives can be achieved through catalytic hydrogenation, a fundamental process in organic synthesis. This transformation converts the unsaturated spirocycle into the corresponding 1-azaspiro[5.5]undecane. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas (H₂).

Catalytic transfer hydrogenation presents an alternative, often milder, method for the reduction of unsaturated compounds. mdpi.comnih.gov This technique utilizes a hydrogen donor molecule, such as formic acid, isopropanol, or 1,4-cyclohexadiene, in the presence of a suitable transition metal catalyst. nih.gov This method can offer advantages in terms of safety and selectivity. nih.gov

The reduction of related α,β-unsaturated lactams to the corresponding saturated systems is also a well-established transformation, highlighting the feasibility of reducing the double bond in proximity to a nitrogen atom within a cyclic framework. The choice of reducing agent and reaction conditions is crucial to achieve the desired outcome and avoid side reactions. For instance, in the synthesis of histrionicotoxin (B1235042) alkaloids, catalytic hydrogenation has been employed to reduce unsaturated precursors, leading to the formation of the saturated 1-azaspiro[5.5]undecane core.

Reaction Reagents and Conditions Product Notes
Catalytic HydrogenationH₂, Pd/C or PtO₂, solvent (e.g., ethanol (B145695), ethyl acetate)1-Azaspiro[5.5]undecaneA standard method for the saturation of the double bond.
Catalytic Transfer HydrogenationHydrogen donor (e.g., formic acid, isopropanol), catalyst (e.g., Pd, Ru, Ir complex)1-Azaspiro[5.5]undecaneOffers a milder and often safer alternative to using H₂ gas. mdpi.comnih.gov

The double bond of this compound, being electron-rich, is susceptible to attack by electrophiles. chemistrysteps.com Electrophilic addition reactions involve the initial attack of an electrophile on the π-bond, leading to the formation of a carbocationic intermediate, which is then intercepted by a nucleophile. byjus.com Common electrophilic additions include hydrohalogenation (addition of HX), hydration (addition of H₂O in the presence of an acid catalyst), and halogenation (addition of X₂). utdallas.edu

However, the tetrasubstituted nature of the double bond in the this compound scaffold imposes significant steric hindrance, which can reduce its reactivity towards many common electrophiles. The regioselectivity of these additions, in cases of unsymmetrical substitution on the scaffold, would be governed by the stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. byjus.comutdallas.edu

While direct nucleophilic addition to an unactivated alkene is generally unfavorable, the double bond in the this compound system can be considered as part of an enamine-like structure due to the adjacent nitrogen atom. Enamines are known to be nucleophilic at the α-carbon and can react with a variety of electrophiles. masterorganicchemistry.com This inherent nucleophilicity makes the carbon atom α to the nitrogen a potential site for reactions with electrophiles, which can be considered a conjugate addition to the enamine system.

Ring annulation reactions offer a powerful strategy for the construction of polycyclic systems. The double bond in this compound can potentially participate in various cycloaddition and annulation reactions to build additional rings onto the spirocyclic framework. For instance, Diels-Alder reactions, where the alkene acts as a dienophile, could be envisioned with suitable dienes. However, the sterically hindered nature of the tetrasubstituted double bond might necessitate harsh reaction conditions or highly reactive dienes.

Phosphine-catalyzed [3+2] annulation reactions of allenes with electron-deficient alkenes have emerged as a valuable tool for the synthesis of spirocyclic cyclopentenes. rsc.orgvignan.ac.in While not directly demonstrated on the this compound system, this methodology suggests a potential pathway for the construction of a five-membered ring at the site of the double bond. Similarly, other transition-metal-catalyzed C–H activation-initiated spiroannulation reactions could be explored for the synthesis of more complex spirocyclic architectures. rsc.org

Ring-closing metathesis (RCM) has also been utilized as a key step in the synthesis of spiro-polyquinane derivatives, demonstrating the utility of alkene chemistry in the formation of intricate spirocyclic systems. nih.gov

Reactivity of the Nitrogen Atom

The secondary amine functionality within the this compound ring is a key site of reactivity, allowing for a variety of functionalization reactions.

The nitrogen atom in the 1-azaspiro[5.5]undecane skeleton possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for facile N-alkylation reactions with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. For instance, in the context of histrionicotoxin synthesis, the nitrogen atom of a 1-azaspiro[5.5]undecan-8-ol derivative was successfully alkylated with allyl bromide. clockss.org Iridium-graphene nanocatalysts have also been shown to be effective for the N-alkylation of amines with alcohols through a hydrogen autotransfer mechanism. nih.gov

N-acylation of the secondary amine can be readily achieved using acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule.

Reaction Reagents and Conditions Product
N-AlkylationAlkyl halide (e.g., R-Br, R-I), base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN)N-Alkyl-1-azaspiro[5.5]undec-3-ene
N-AcylationAcid chloride (RCOCl) or anhydride ((RCO)₂O), base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂, THF)N-Acyl-1-azaspiro[5.5]undec-3-ene

The Mannich reaction, or aminomethylation, is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govnih.gov This reaction is a powerful tool for introducing an aminomethyl group into a molecule.

In a study on a related scaffold, 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile was shown to undergo a double Mannich-type reaction with primary amines and formaldehyde. researchgate.net This reaction led to the formation of novel 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. researchgate.net This demonstrates the feasibility of utilizing the reactivity of the azaspiro[5.5]undecane framework in Mannich-type condensations to construct more complex heterocyclic systems. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic carbon adjacent to the carbonyl groups in the spirocyclic starting material. researchgate.net

Quaternization and Salt Formation

The nitrogen atom in the this compound ring, being part of a secondary amine within a piperidine (B6355638) ring, is basic and nucleophilic, making it susceptible to quaternization and salt formation.

Quaternization: The lone pair of electrons on the nitrogen atom can readily attack electrophilic carbon atoms. Treatment of this compound or its derivatives with alkyl halides (e.g., methyl iodide, ethyl bromide) would lead to the formation of a quaternary ammonium salt. This reaction introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group, which can be useful for modifying the steric and electronic properties of the molecule. The formation of a quaternary pyridinium salt is an intermediate step in some synthetic routes to piperidine derivatives. nih.gov

Salt Formation: As a base, the nitrogen atom of the this compound scaffold can react with various organic and inorganic acids to form stable salts. This is a common strategy in pharmaceutical chemistry to improve the solubility and bioavailability of drug candidates. For instance, piperidine, a core component of the 1-azaspiro[5.5]undecane system, readily forms salts with pharmaceutically active ingredients like phenytoin. mdpi.com The formation of such a salt is evidenced by shifts in NMR spectra, particularly the disappearance of the N-H proton signal and changes in the chemical shifts of adjacent carbon atoms. mdpi.com This principle is directly applicable to this compound, where protonation of the nitrogen would yield a water-soluble ammonium salt.

Table 1: Expected Products of Quaternization and Salt Formation

Starting Material Reagent Product
This compound Methyl Iodide 1-Methyl-1-azaspiro[5.5]undec-3-enium iodide

Ring Expansion and Rearrangement Processes

The unsaturated nature of the this compound scaffold, particularly the allylic amine functionality, opens up possibilities for various ring expansion and rearrangement reactions.

Derivatives of the azaspiro[5.5]undecene core can undergo recyclization reactions to form novel heterocyclic systems. For example, a related 2,3-diazaspiro[5.5]undec-3-ene derivative, specifically a pyridazinethione, has been shown to react with hydrazine (B178648). This reaction leads to the formation of a hydrazone, which can then react with trace acetone to yield a Schiff base. mdpi.com This demonstrates how the spirocyclic core can serve as a template for constructing more complex, fused or modified heterocyclic structures. While this specific example is not base-catalyzed, it illustrates the principle of using a derivative of the core scaffold to build new rings.

The allylic amine system within this compound is predisposed to sigmatropic rearrangements, which can potentially affect the spirocenter.

clockss.orgresearchgate.net-Sigmatropic Rearrangements: Analogous to the rearrangement of N-benzyl-O-allylhydroxylamines, it is conceivable that derivatives of this compound could undergo clockss.orgresearchgate.net-sigmatropic rearrangements under appropriate conditions. rsc.org

researchgate.netnih.gov-Sigmatropic Rearrangements: Lewis acid-catalyzed researchgate.netnih.gov-sigmatropic rearrangements are known for vinyl aziridines, leading to the formation of 3-pyrrolines. nih.govresearchgate.net The double bond in this compound could potentially participate in similar rearrangements if a suitable leaving group is present on the nitrogen or an adjacent carbon.

Winstein Rearrangement: Allylic azides are known to undergo a spontaneous researchgate.netresearchgate.net-sigmatropic rearrangement known as the Winstein rearrangement, which leads to a mixture of isomeric azides. rsc.org If the this compound scaffold were to be synthesized from or converted to an allylic azide intermediate, this rearrangement would need to be considered.

Cope Rearrangement: An asymmetric allylic alkylation followed by a Cope rearrangement has been utilized to construct vicinal stereocenters in piperidine-containing heterocycles. nih.gov This strategy could potentially be applied to derivatives of this compound to introduce stereochemical complexity.

Rearrangements of Allylic Silanols: Rearrangements of allylic silanols mediated by mercury triflate have been reported. nih.gov Should the this compound scaffold be functionalized with a silanol group, similar rearrangements could be envisioned.

Derivatization for Chemical Library Construction

The 1-azaspiro[5.5]undecane scaffold is a valuable starting point for the construction of chemical libraries for drug discovery due to its three-dimensional structure. pharmablock.com The synthesis of various spiro-piperidine derivatives has been explored for their potential biological activities. For example, new spiro-piperidine derivatives have been synthesized and evaluated for their antileishmanial activity. nih.gov Furthermore, a patent describes the synthesis of 1,4-diazaspiro[5.5]undecan-3-one and its analogues, which are useful intermediates for preparing pharmaceutical compounds. google.com These examples highlight the utility of the azaspiro[5.5]undecane core in generating a diverse range of molecules for biological screening. The double bond in this compound provides an additional handle for functionalization, further expanding the possibilities for creating diverse chemical libraries.

Analysis of Chemo-, Regio-, and Stereoselectivity in Reactions

Reactions involving the this compound scaffold are subject to chemo-, regio-, and stereoselective control.

Chemoselectivity: In reactions involving multifunctional derivatives, the relative reactivity of the different functional groups will determine the outcome. For example, in the presence of an oxidizing agent, the secondary amine might be oxidized, or the double bond could undergo epoxidation. The choice of reagents and reaction conditions is crucial for achieving the desired transformation.

Regioselectivity: Reactions at the double bond, such as hydroboration-oxidation or electrophilic addition, will be governed by the directing effects of the spirocyclic system and any existing substituents.

Stereoselectivity: The synthesis of the 1-azaspiro[5.5]undecane skeleton can be achieved with a high degree of stereocontrol. For instance, a mercuric triflate-catalyzed cycloisomerization of linear amino ynone substrates proceeds with diastereoselectivity. nih.govresearcher.life The stereochemistry of the spirocenter and any substituents on the rings will influence the facial selectivity of reactions, directing incoming reagents to the less sterically hindered face. The absolute stereochemistry of related 1,7-dioxaspiro[5.5]undecane systems has been determined through enantioselective synthesis, highlighting the importance of stereochemical control in this class of molecules. rsc.org

Table 2: List of Mentioned Compounds

Compound Name
This compound
1-Methyl-1-azaspiro[5.5]undec-3-enium iodide
1-Azaspiro[5.5]undec-3-enium chloride
2,3-Diazaspiro[5.5]undec-3-ene
1,4-Diazaspiro[5.5]undecan-3-one
1,7-Dioxaspiro[5.5]undecane
Histrionicotoxin
Methyl Iodide
Ethyl Bromide
Hydrochloric Acid
Hydrazine
Acetone
Phenytoin
Piperidine
N-benzyl-O-allylhydroxylamine
Vinyl aziridine
3-Pyrroline
Allylic azide
Allylic silanol

Advanced Spectroscopic and Structural Elucidation of 1 Azaspiro 5.5 Undec 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the chemical environment of individual atoms within a molecule. For derivatives of 1-Azaspiro[5.5]undec-3-ene, a suite of 1D and 2D NMR experiments is employed for complete structural assignment. uobasrah.edu.iq

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types and number of proton and carbon environments in the molecule.

¹H NMR: The proton spectrum reveals the number of unique protons through distinct signals. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration provides the ratio of protons in that environment. Spin-spin splitting patterns (coupling) reveal the number of neighboring protons, which is crucial for establishing connectivity. For the this compound core, characteristic signals would include those for the olefinic protons on the C3 and C4 positions and a series of aliphatic signals for the protons on the piperidine (B6355638) and cyclohexane (B81311) rings.

¹³C NMR: The carbon spectrum shows a single peak for each unique carbon atom. The chemical shift values differentiate between sp²-hybridized carbons (olefinic and carbonyl) and sp³-hybridized carbons (aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

The following table presents predicted and literature-based ¹³C NMR chemical shift data for a derivative, Methyl this compound-1-carboxylate, illustrating the typical chemical shifts observed for this spirocyclic system. spectrabase.com

Carbon AtomChemical Shift (δ, ppm)Carbon Type
C=O (carboxylate)~155-175Quaternary
C3/C4 (olefinic)~120-130Methine (CH)
C5 (spiro)~50-60Quaternary
Piperidine Ring (aliphatic)~20-50Methylene (CH₂)
Cyclohexane Ring (aliphatic)~20-40Methylene (CH₂)
OCH₃ (methoxy)~50-55Methyl (CH₃)

While 1D NMR provides essential data, 2D NMR experiments are necessary to piece together the complete molecular puzzle by establishing correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. huji.ac.il It is instrumental in tracing out the spin systems within the piperidine and cyclohexane rings and confirming the connectivity of the olefinic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. youtube.com It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edu This is critical for connecting different spin systems and identifying quaternary carbons, such as the spiro-carbon (C5) and any carbonyl carbons, by observing their correlations with nearby protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il This is the primary technique for determining the relative stereochemistry of the molecule, particularly at the spiro center and any substituted positions on the rings. The presence or absence of cross-peaks indicates spatial proximity (typically within 5 Å). researchgate.net

When the this compound scaffold is modified to include other heteroatoms like fluorine, specialized NMR techniques are employed.

¹⁹F NMR: The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. Furthermore, fluorine couples to both ¹H and ¹³C, and these coupling constants (JHF, JCF) provide crucial information about the connectivity and conformation of the molecule. researchgate.net For enantiomeric analysis of fluorinated chiral derivatives, ¹⁹F NMR in anisotropic chiral media can be a highly effective method. bohrium.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to the third or fourth decimal place). researchgate.net This precision allows for the determination of the exact elemental composition of the parent ion, which is essential for confirming the molecular formula of a newly synthesized compound. researchgate.net Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the parent ions for analysis. mdpi.com

The following table shows the data for a known derivative, demonstrating the precision of HRMS.

CompoundMolecular FormulaCalculated Exact Mass (g/mol)Measured Exact Mass (g/mol)
Methyl this compound-1-carboxylateC₁₂H₁₉NO₂209.14158209.141579 spectrabase.com

In techniques like Electron Ionization Mass Spectrometry (EIMS) or tandem mass spectrometry (MS/MS), the molecular ion is induced to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. mdpi.com Analyzing these pathways provides corroborating evidence for the proposed structure. For the this compound core, characteristic fragmentation might involve retro-Diels-Alder reactions in the unsaturated ring or cleavage adjacent to the nitrogen atom or the spiro center. niu.edu The study of these patterns helps confirm the arrangement of the atoms and the stability of different parts of the molecule. niu.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. While an experimental IR spectrum for this compound is not available in the reviewed literature, a theoretical analysis of its structure allows for the prediction of its principal characteristic absorption bands.

The key functional groups within this compound are the carbon-carbon double bond (C=C) of the ene moiety, the carbon-nitrogen single bond (C-N) of the piperidine ring, and various types of carbon-hydrogen bonds (C-H). The vibrational modes associated with these groups would dominate the IR spectrum.

The C=C stretching vibration within the cyclohexene (B86901) ring is expected to produce a weak to medium absorption band in the region of 1640-1680 cm⁻¹. The exact position would be influenced by the substitution pattern of the double bond. The stretching vibration of the vinylic C-H bonds (associated with the double bond) would likely appear at wavenumbers above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

The C-N stretching vibration of the tertiary amine within the spirocyclic system is anticipated to give rise to one or more absorption bands in the fingerprint region, typically between 1020 and 1250 cm⁻¹. These absorptions can sometimes be difficult to distinguish in a complex spectrum.

The spectrum would also be characterized by strong absorptions corresponding to the stretching and bending vibrations of the numerous saturated C-H bonds in the piperidine and cyclohexane rings. The C-H stretching vibrations of the methylene (CH₂) groups are expected in the 2850-2960 cm⁻¹ region. Additionally, C-H bending vibrations (scissoring and rocking) would be observed in the 1440-1470 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (vinylic)=C-H3010-3100Medium
C-H Stretch (aliphatic)C-H2850-2960Strong
C=C StretchC=C1640-1680Weak to Medium
C-H Bend (scissoring)CH₂1440-1470Medium
C-N StretchC-N1020-1250Medium
=C-H Bend (out-of-plane)=C-H675-900Medium to Strong

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for a detailed conformational analysis. To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature, and therefore, its crystal structure remains experimentally undetermined.

However, based on the known conformational preferences of six-membered rings, a scientifically sound prediction of the solid-state structure of this compound can be made. The spirocyclic system is composed of a piperidine ring and a cyclohexene ring fused at a single carbon atom. In the solid state, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The cyclohexene ring would likely exist in a half-chair conformation, which is the most stable arrangement for this type of unsaturated ring system.

The spirocyclic fusion would impose significant conformational constraints on the molecule. An X-ray crystallographic analysis would precisely define the orientation of these two rings relative to each other. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, that govern the packing of the molecules in the crystal lattice.

The key structural parameters that would be obtained from an X-ray crystallographic analysis of this compound are outlined in the interactive data table below. The values for these parameters remain to be determined experimentally.

Structural ParameterAtoms InvolvedInformation Provided
Bond Lengths (Å)
C=C double bondC3-C4Provides insight into the bond order and electronic environment.
C-N single bondsN1-C2, N1-C5Reflects the nature of the amine within the heterocyclic ring.
C-C single bondsVariousDefines the geometry of the cyclohexane and piperidine rings.
C-H bondsVariousConfirms the positions of hydrogen atoms.
Bond Angles (°)
Angles around spiro centerC-C5-CReveals the strain at the spirocyclic junction.
Internal angles of ringsC-C-C, C-N-C, C-C=CDetermines the precise geometry of the six-membered rings.
Torsional Angles (°)
Within the piperidine ringe.g., N1-C2-C3-C4Quantifies the puckering of the ring (chair conformation).
Within the cyclohexene ringe.g., C5-C6-C7-C8Defines the half-chair conformation of the unsaturated ring.
Crystal Packing Information
Crystal System & Space GroupN/ADescribes the symmetry of the unit cell.
Unit Cell Dimensions (Å, °)a, b, c, α, β, γDefines the size and shape of the unit cell.
Intermolecular InteractionsN/AIdentifies non-covalent forces governing crystal packing.

Theoretical and Computational Studies of 1 Azaspiro 5.5 Undec 3 Ene Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying nitrogen-containing molecules. mdpi.com DFT methods offer a balance between computational cost and accuracy, making them suitable for calculating the electronic structure, geometry, and energetic properties of medium-sized organic molecules like 1-Azaspiro[5.5]undec-3-ene. nih.gov These calculations can elucidate reaction mechanisms that are difficult to probe experimentally. cuny.edu

Electronic Structure and Reactivity Predictions

DFT calculations are employed to determine the electronic structure and predict the reactivity of molecular systems. By optimizing the molecular geometry, key electronic properties can be calculated. These properties, often referred to as reactivity descriptors, help in understanding how the molecule will interact with other reagents.

Key electronic properties and reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial for predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.comlibretexts.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These can be approximated from HOMO and LUMO energies using Koopmans' theorem (I ≈ -EHOMO; A ≈ -ELUMO).

For a hypothetical analysis of this compound, DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) would yield values for these descriptors, which could then be used to predict its behavior in various reactions.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound.
ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--5.8
LUMO EnergyELUMO-1.2
Energy GapΔEELUMO - EHOMO7.0
Ionization PotentialI-EHOMO5.8
Electron AffinityA-ELUMO-1.2
Electronegativityχ(I + A) / 22.3
Chemical Hardnessη(I - A) / 23.5
Global SoftnessS1 / (2η)0.14

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Thermodynamic and Kinetic Reaction Pathway Analysis

Computational chemistry is crucial for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, both thermodynamic and kinetic aspects of a reaction can be evaluated. researchgate.netnih.gov

Thermodynamic Analysis: This involves calculating the change in Gibbs free energy (ΔG) for a reaction, which determines the position of the equilibrium. A negative ΔG indicates a spontaneous reaction. The enthalpy (ΔH) and entropy (ΔS) changes are also determined to understand the energetic driving forces. Studies on nitrogen-containing compounds often consider the importance of thermochemical data for understanding reaction equilibria. researchgate.net

Kinetic Analysis: This focuses on the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The transition state, a high-energy, transient species, is located and its structure is characterized. A lower activation energy corresponds to a faster reaction rate. For complex reactions, such as the formation of imines, computational studies can distinguish between kinetically and thermodynamically favored products. nih.gov

For the synthesis or reaction of this compound, DFT calculations could be used to compare different potential pathways, identify the lowest energy transition states, and predict the most likely products under either kinetic or thermodynamic control.

Conformational Analysis and Energy Landscapes of Spirocyclic Systems

Computational methods like molecular mechanics and DFT are used to explore the potential energy surface. For the spiro[5.5]undecane skeleton, the two cyclohexane (B81311) rings typically adopt chair conformations. researchgate.net The presence of the nitrogen atom and the double bond in the this compound structure introduces additional complexity. The nitrogen can undergo inversion, and the unsaturated ring will have a half-chair or boat-like conformation.

A comprehensive conformational search would identify several low-energy conformers. The relative energies of these conformers and the transition state energies for their interconversion define the molecule's energy landscape. This information is critical because the reactivity and biological activity of a molecule are often dependent on its preferred conformation. Studies on analogous spiro systems, such as 1,7-dioxa-spiro[5.5]undecane, have shown that stereoelectronic effects, like the anomeric effect, play a significant role in determining conformational preferences and can be quantified through DFT and Natural Bond Orbital (NBO) analysis. e-tarjome.com

Computational Elucidation of Reaction Mechanisms

DFT calculations are a cornerstone for elucidating complex reaction mechanisms. researchgate.net By modeling the step-by-step transformation from reactants to products, researchers can gain insights that are often inaccessible through experimental means alone. This involves:

Locating Stationary Points: Identifying the optimized geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Frequency Calculations: Confirming the nature of each stationary point. Minima (reactants, products, intermediates) have all real vibrational frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the minimum energy path from the transition state down to the connected reactant and product, confirming that the located transition state correctly links the intended species.

For reactions involving aza-spirocycles, such as their synthesis via intramolecular cyclization, computational studies can reveal the precise sequence of bond-forming and bond-breaking events, the role of catalysts, and the reasons for observed regioselectivity. nih.govnih.gov

Prediction and Validation of Stereochemical Outcomes

Many reactions that form spirocyclic systems can generate multiple stereoisomers. Predicting and explaining the stereochemical outcome (i.e., diastereoselectivity and enantioselectivity) is a major challenge and a key application of computational chemistry. nih.gov

The chirality of unsubstituted spiro[5.5]undecane itself has been analyzed computationally, highlighting the inherent stereochemical complexity of this framework. rsc.org For reactions forming substituted aza-spirocycles, computational models can be used to calculate the energies of the different diastereomeric transition states leading to the various possible stereoproducts. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the free energies of these transition states.

For example, in the synthesis of dibenzoazaspiro compounds, DFT calculations have been used to rationalize the high levels of diastereocontrol observed experimentally by comparing the energies of competing transition state structures. nih.gov Such studies can identify the key non-covalent interactions (e.g., steric hindrance, hydrogen bonds, CH-π interactions) that stabilize one transition state over others, thereby controlling the stereochemical outcome. nih.gov

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful qualitative model for understanding chemical reactivity, particularly for pericyclic and cycloaddition reactions. wikipedia.org The theory posits that the most significant interactions governing a reaction occur between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). taylorandfrancis.comfiveable.me

The key principles of FMO theory are:

The interaction is strongest when the energy gap between the HOMO and LUMO is small.

The orbitals must have the appropriate symmetry to allow for constructive overlap.

In the context of this compound, which contains an enamine-like moiety, FMO theory can predict its reactivity. The HOMO would likely be localized on the enamine system (specifically the C=C bond and the nitrogen lone pair), making it nucleophilic. The LUMO would be the corresponding π* antibonding orbital.

FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions such as:

Alkylation: An electrophile would preferentially attack the carbon atom with the largest HOMO coefficient.

Cycloaddition Reactions: In a Diels-Alder type reaction where the enamine acts as the diene or dienophile, the overlap between the HOMO of the enamine and the LUMO of the reaction partner (or vice versa) would determine the feasibility and stereochemical outcome of the reaction. wikipedia.org The theory is highly effective in explaining outcomes like endo/exo selectivity. fiveable.me

Synthetic Utility and Advanced Chemical Applications of 1 Azaspiro 5.5 Undec 3 Ene Scaffolds

Role as Building Blocks in Complex Organic Synthesis

The unique three-dimensional structure of the 1-azaspiro[5.5]undec-3-ene scaffold makes it an invaluable starting point for the construction of intricate molecular architectures. Its inherent stereochemical properties and the presence of modifiable functional groups allow for precise control in the synthesis of complex target molecules.

Key Intermediates for Natural Product Total Synthesis (e.g., Histrionicotoxins, Gymnodimines)

The 1-azaspiro[5.5]undecane skeleton is the core structure of the histrionicotoxin (B1235042) (HTX) family of alkaloids, which are isolated from the skin of poison dart frogs. clockss.orgnih.gov These alkaloids exhibit potent non-competitive antagonist activity at the nicotinic acetylcholine (B1216132) receptor channel. clockss.org The scarcity of these natural products has driven extensive research into their total synthesis, with the 1-azaspiro[5.5]undecane moiety being a critical intermediate. clockss.orgnih.gov

Several synthetic strategies have been developed to construct this spirocyclic system. One approach involves a one-step mercuric triflate (Hg(OTf)₂) catalyzed cycloisomerization of linear amino ynone substrates to directly form the 1-azaspiro[5.5]undecane skeleton. nih.gov This method has been successfully applied to the total synthesis of HTX-235A and a formal synthesis of HTX-283A. nih.gov Another strategy utilizes a carbohydrate-based approach, starting from D-glucose to enantioselectively synthesize the 1-azaspiro[5.5]undecane ring system, providing a formal synthesis of histrionicotoxin 235A. clockss.org Additionally, organoiron chemistry has been employed to create 1-benzyl-1-azaspiro[5.5]undec-7-en-9-one, which can be converted to (±)-depentylperhydrohistrionicotoxin, a known intermediate for the synthesis of (±)-perhydrohistrionicotoxin. rsc.org

The 1-azaspiro[5.5]undec-8-ene system is also a crucial component in the synthesis of gymnodimine (B114), a potent marine toxin. thieme-connect.comthieme-connect.com The synthesis of this spirocyclic imine has been achieved through an asymmetric intermolecular Diels-Alder reaction, yielding the desired azaspirocyclic part with high enantioselectivity. thieme-connect.comthieme-connect.comacs.org Various synthetic routes to the spirocyclic imine core of gymnodimine have been explored, including Diels-Alder cycloadditions of dienes to α-methylene lactams. lookchem.com

Table 1: Synthetic Approaches to Histrionicotoxin and Gymnodimine Intermediates

Target Intermediate Key Reaction Starting Material(s) Reference(s)
1-Azaspiro[5.5]undecane skeleton (for HTX) Hg(OTf)₂-catalyzed cycloisomerization Linear amino ynone substrates nih.gov
1-Azaspiro[5.5]undecane ring system (for HTX) Chiron approach, various steps D-glucose clockss.org
(±)-Depentylperhydrohistrionicotoxin Organoiron chemistry Not specified rsc.org

Enabling Diversity-Oriented Synthesis (DOS) of Spirocyclic Compound Libraries

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. scispace.com The this compound scaffold is an excellent starting point for DOS due to its inherent three-dimensionality and the potential for introducing a wide range of functional groups. cardiff.ac.uk

A DOS-like strategy employing a Petasis/Grubbs reaction sequence has been shown to produce a variety of spirocyclic building blocks. chemrxiv.org This approach highlights the potential for creating large, tangible chemical spaces for drug discovery. Furthermore, multicomponent reactions provide rapid access to novel building blocks that can be converted into various azaspirocycles, including those based on the 1-azaspiro[5.5]undecane framework, through methods like ring-closing metathesis. nih.gov These strategies allow for the creation of libraries of spirocyclic compounds with high Fsp3 character, a desirable trait in medicinal chemistry. researchgate.netdntb.gov.ua

Scaffold Development for Novel Heterocyclic Systems (e.g., spiro[cycloalkane]pyridazinones, spiro-oxazines, spiro-thiazines, triazolo- and tetrazolo-pyridazines)

The this compound framework can be chemically transformed into a variety of novel heterocyclic systems with potential biological activities.

The synthesis of spiro[cycloalkane]pyridazinones can be achieved through the ring closure of ketocarboxylic acids with hydrazine (B178648). researchgate.netmdpi.com These pyridazinones can then be converted to the corresponding thioxo derivatives using phosphorus pentasulfide. researchgate.netnih.govresearchgate.net

The resulting thiones are valuable intermediates for creating more complex fused heterocyclic systems. For instance, reaction with hydrazine hydrate (B1144303) yields hydrazones, which can undergo diazotization to form spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines . researchgate.netnih.govresearchgate.net Alternatively, reaction of the dihydropyridazinethiones with benzhydrazide affords 7H-spiro[ clockss.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes . researchgate.netnih.gov These triazolo- and tetrazolo-pyridazine derivatives represent novel ring systems with potential applications in medicinal chemistry. nih.govresearchgate.netnih.govnih.gov

Furthermore, the this compound scaffold can be utilized to synthesize spiro-oxazines and spiro-thiazines . For example, Selectfluor-mediated intramolecular cyclization of N-2-(1-cyclohexenyl)ethyl benzamides can lead to the formation of fluorinated spiro-1,3-oxazines and thiazines. rsc.org Efficient syntheses of 1-thia-5-azaspiro[5.5]undec-2-ene derivatives have also been reported, which can then be recyclized to form other heterocyclic systems. scite.aiznaturforsch.comresearchgate.net

Table 2: Synthesis of Novel Heterocyclic Systems from this compound Derivatives

Heterocyclic System Key Intermediate(s) Key Reaction(s) Reference(s)
Spiro[cycloalkane]pyridazinones Ketocarboxylic acids Ring closure with hydrazine researchgate.netmdpi.com
Spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines] Spiro[cycloalkane]pyridazinethiones, hydrazones Thionation, reaction with hydrazine, diazotization researchgate.netnih.govresearchgate.net
7H-Spiro[ clockss.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes] Dihydropyridazinethiones Reaction with benzhydrazide researchgate.netnih.gov
Fluorinated Spiro-1,3-oxazines and -thiazines N-2-(1-cyclohexenyl)ethyl benzamides Selectfluor-mediated intramolecular cyclization rsc.org

Development of Chiral Catalysts and Ligands for Asymmetric Transformations

While the direct use of this compound itself as a chiral catalyst or ligand is not extensively documented in the provided search results, the asymmetric synthesis of the azaspiro[5.5]undec-8-ene system highlights the importance of chirality in this scaffold. thieme-connect.comthieme-connect.com The development of stereocontrolled synthetic routes to these spirocycles is crucial for their application in asymmetric catalysis. The inherent chirality of the 1-azaspiro[5.5]undecane framework, often derived from chiral pool starting materials like D-glucose, suggests its potential as a backbone for the design of new chiral ligands. clockss.org By functionalizing the spirocyclic core with appropriate coordinating groups, it is conceivable to develop novel catalysts for a range of asymmetric transformations. However, specific examples of such applications are not detailed in the provided search results. Further research in this area could unlock new catalytic capabilities for this versatile scaffold.

Q & A

Q. What are the key steps in synthesizing 1-azaspiro[5.5]undec-3-ene, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of ketones with amines or aldehydes under controlled conditions. For example, methyl vinyl ketone reacts with 4-formyl-1-piperidinecarboxylic acid tert-butyl ester under nitrogen in tert-butanol, followed by Triton-B catalysis, to form intermediates like 9-oxo-3-azaspiro[5.5]undec-7-ene derivatives . Optimization includes:

  • Temperature control : Maintaining 35°C to prevent side reactions.
  • Catalyst selection : Triton-B or palladium on carbon for hydrogenation steps.
  • Solvent systems : Use of tert-butanol or ethyl acetate for improved solubility.
    Post-synthesis, purification via silica gel chromatography (e.g., petroleum ether/ether gradients) ensures high yields .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify spirocyclic frameworks by distinguishing unique proton environments (e.g., tertiary carbons in fused rings) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragmentation patterns.
  • Chromatography : Preparative HPLC resolves diastereomers (e.g., 2:1 mixtures) by exploiting polarity differences .

Q. How can researchers ensure reproducibility in synthesizing spirocyclic compounds like this compound?

  • Standardized protocols : Document reaction parameters (e.g., molar ratios, inert atmospheres) to minimize variability .
  • Batch testing : Validate purity across multiple syntheses using consistent analytical thresholds (e.g., >98% purity via HPLC) .
  • Catalyst recycling : Reuse palladium catalysts after filtration to maintain cost efficiency .

Advanced Research Questions

Q. How can novel derivatives of this compound be designed to enhance biological activity?

  • Functional group modification : Introduce substituents like benzyl or cyclopropyl groups at the nitrogen or oxygen positions to modulate receptor binding . For example, N-benzyl derivatives show improved pharmacological profiles.
  • Stereochemical control : Optimize diastereoselectivity via chiral catalysts or enantiopure starting materials .
  • Structure-activity relationship (SAR) studies : Screen derivatives against enzyme targets (e.g., kinases) using molecular docking and in vitro assays .

Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic compounds?

  • Statistical rigor : Apply ANOVA or t-tests to compare biological replicates and identify outliers .
  • Mechanistic validation : Use isotopic labeling (e.g., 15^{15}N) to trace metabolic pathways and confirm target engagement .
  • Cross-validation : Replicate studies under identical conditions (e.g., pH, temperature) to isolate confounding variables .

Q. How can computational modeling improve the synthesis and application of this compound derivatives?

  • Density Functional Theory (DFT) : Predict reaction pathways and transition states to optimize catalysts .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions to prioritize derivatives for synthesis .
  • Chemoinformatics : Train machine learning models on spirocyclic compound databases to predict solubility or toxicity .

Q. What experimental designs are optimal for studying spirocyclic compound reactivity under varying conditions?

  • Factorial design : Test interactions between temperature, solvent polarity, and catalyst loading to identify dominant factors .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
  • High-throughput screening : Automate parallel reactions in microtiter plates to rapidly assess yield and purity .

Methodological Considerations

  • Diastereomer resolution : Preparative HPLC with chiral columns (e.g., Chiralpak® IA) achieves baseline separation, as demonstrated for N-cyclopropyl derivatives .
  • Data interpretation : Combine NMR coupling constants with X-ray crystallography to assign stereochemistry unambiguously .
  • Ethical reporting : Disclose all synthetic attempts, including failed reactions, to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.